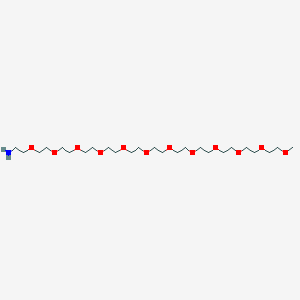

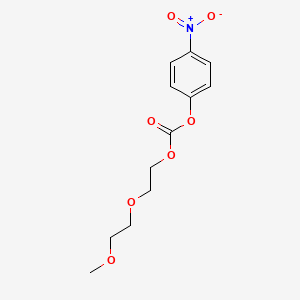

![molecular formula C13H30IN9O8P2 B609319 azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate CAS No. 630103-23-0](/img/structure/B609319.png)

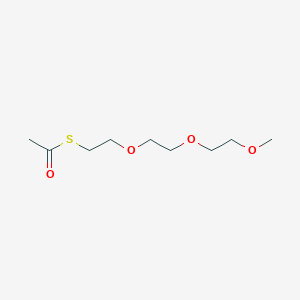

azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a unique bicyclic structure combined with a purine derivative, making it an interesting subject for research in chemistry, biology, and medicine.

Mecanismo De Acción

Target of Action

MRS 2500 tetraammonium salt is a highly potent and selective antagonist of the platelet P2Y1 receptor . The P2Y1 receptor is a G-protein coupled receptor that plays a crucial role in platelet activation and aggregation, which are key processes in thrombus formation .

Mode of Action

MRS 2500 tetraammonium salt interacts with the P2Y1 receptor and inhibits its function . It does this by blocking the receptor’s ability to bind with its natural ligand, ADP . This prevents the receptor from activating and triggering the downstream processes that lead to platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by MRS 2500 tetraammonium salt is the ADP-induced platelet aggregation pathway . By inhibiting the P2Y1 receptor, MRS 2500 tetraammonium salt prevents ADP from triggering this pathway, thereby inhibiting platelet aggregation . It also inhibits the upregulation of NTPDase1 by ATPγS .

Pharmacokinetics

It is soluble in water up to a concentration of 20 mm , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The primary result of MRS 2500 tetraammonium salt’s action is the inhibition of platelet aggregation . By blocking the P2Y1 receptor, it prevents the activation of the biochemical pathways that lead to platelet aggregation . This has the overall effect of preventing thrombus formation .

Análisis Bioquímico

Biochemical Properties

MRS 2500 tetraammonium salt plays a significant role in biochemical reactions, particularly those involving the platelet P2Y1 receptor . It interacts with this receptor and inhibits ADP-induced aggregation of human platelets . The nature of these interactions involves the binding of MRS 2500 tetraammonium salt to the P2Y1 receptor, thereby blocking its activation .

Cellular Effects

In terms of cellular effects, MRS 2500 tetraammonium salt influences cell function by inhibiting the upregulation of NTPDase1 by ATP γ S . This can impact cell signaling pathways and cellular metabolism, particularly in cells that rely on the P2Y1 receptor for signal transduction .

Molecular Mechanism

The molecular mechanism of MRS 2500 tetraammonium salt involves its binding interactions with the P2Y1 receptor . By acting as an antagonist, it prevents the activation of this receptor, thereby inhibiting subsequent biochemical reactions such as ADP-induced platelet aggregation .

Dosage Effects in Animal Models

The effects of MRS 2500 tetraammonium salt can vary with different dosages in animal models

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate involves multiple steps, including the formation of the bicyclic hexane structure and the attachment of the purine derivative. The enantioselective construction of the bicyclic scaffold is crucial, often achieved through stereoselective reactions starting from acyclic precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through advanced techniques like continuous flow synthesis and automated reaction monitoring.

Análisis De Reacciones Químicas

Types of Reactions

Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the purine derivative or the bicyclic structure.

Reduction: This reaction can reduce functional groups within the compound.

Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate has several scientific research applications:

Chemistry: Used as a model compound for studying stereoselective reactions and complex molecular architectures.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

- 8-azabicyclo[3.2.1]octane derivatives

Uniqueness

Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is unique due to its combination of a purine derivative and a bicyclic hexane structure. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Propiedades

IUPAC Name |

azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTFHHDVLNQSME-AVAGOIHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30IN9O8P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.